

physicochemical properties of 2,3,4,5-tetrachlorotoluene

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Compound of Interest

Compound Name: 1,2,3,4-tetrachloro-5-methylbenzene

Cat. No.: B106289

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An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetrachlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-tetrachlorotoluene (CAS No. 1006-32-2). The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and analytical applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes visualizations for synthetic and analytical workflows.

Chemical Identity and Structure

2,3,4,5-Tetrachlorotoluene is a polychlorinated aromatic hydrocarbon. It belongs to the family of tetrachlorotoluenes, which are derivatives of toluene with four chlorine atoms substituted on the benzene ring.

Identifier	Value
IUPAC Name	1,2,3,4-Tetrachloro-5-methylbenzene[1]
Synonyms	2,3,4,5-Tetrachlorotoluene, Toluene, 2,3,4,5-tetrachloro-[2][3]
CAS Number	1006-32-2[2][3][4]
Molecular Formula	C ₇ H ₄ Cl ₄ [2][4]
Molecular Structure	
InChI	InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3[1][2]
SMILES	Cc1cc(Cl)c(Cl)c(Cl)c1Cl[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2,3,4,5-tetrachlorotoluene based on available experimental and predicted data.

Table 2.1: General Physical and Chemical Properties

Property	Value	Source
Molecular Weight	229.92 g/mol [4]	Experimental
Physical State	Solid, White to Off-White[4]	Experimental
Melting Point	97-98 °C[4]	Experimental
Boiling Point	279.9 °C (at 760 mmHg)[2]	Experimental
Density	1.497 g/cm ³ [2]	Experimental

Table 2.2: Solubility and Partitioning Behavior

Property	Value	Source
Solubility	Chloroform (Soluble), Ethyl Acetate (Slightly), Methanol (Slightly)[4]	Experimental
Water Solubility	Low (expected due to high lipophilicity)	Inferred
LogP (Octanol-Water Partition Coefficient)	High (expected, characteristic of polychlorinated aromatics)	Inferred

Table 2.3: Other Properties

Property	Value	Source
Vapor Pressure	0.00663 mmHg at 25°C[2]	Experimental
Flash Point	127.9 °C[2]	Experimental
Refractive Index	1.574[2]	Experimental

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

- **Principle:** A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C).
- **Apparatus:** Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
- **Procedure:**

- Ensure the sample is dry and finely powdered.
- Load the sample into a capillary tube by tapping the open end into the powder, to a height of 2-3 mm.^[5]
- Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.^[5]
- Place the capillary tube into the heating block of the melting point apparatus.^[2]
- Heat the block rapidly to about 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Since 2,3,4,5-tetrachlorotoluene is a solid at room temperature, this method would be applied to its molten state.

- Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the liquid.
- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heat source (Bunsen burner), and heating oil (e.g., mineral oil).
- Procedure:
 - Add a small amount of the molten sample to the fusion tube.
 - Place a capillary tube, with its sealed end up, inside the fusion tube containing the liquid.

- Attach the fusion tube to a thermometer.
- Place the assembly in a Thiele tube containing heating oil, ensuring the sample is below the oil level.[6]
- Heat the side arm of the Thiele tube gently.[6] Convection currents will ensure uniform heating.
- Observe the capillary tube. As the temperature rises, trapped air will slowly exit.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- Note this temperature. The true boiling point is the temperature at which, upon slight cooling, the bubbling stops and the liquid just begins to enter the capillary tube.

Water Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for substances with solubilities above 10^{-2} g/L.

- Principle: A sufficient amount of the test substance is agitated in water at a specific temperature for a period long enough to reach saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
- Apparatus: Shaking flask, constant temperature bath (e.g., 20 ± 0.5 °C), analytical balance, centrifugation or filtration equipment, and a suitable analytical instrument (e.g., GC-MS).
- Procedure:
 - Add an excess amount of the solid 2,3,4,5-tetrachlorotoluene to a known volume of deionized water in a flask. The excess is necessary to ensure saturation is achieved.
 - Place the flask in a constant temperature bath and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[7]
 - After equilibration, cease agitation and allow the mixture to settle.

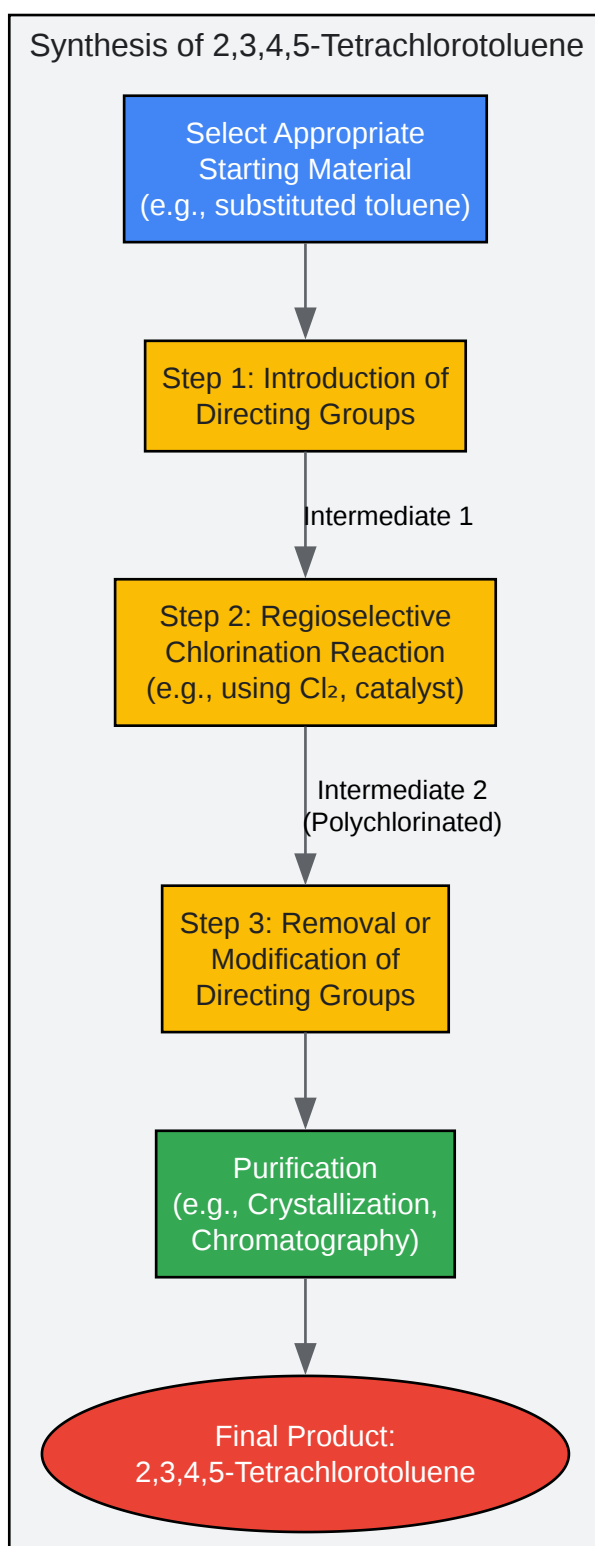
- Separate the aqueous phase from the undissolved solid. This is typically done by centrifugation at a controlled temperature to avoid altering the equilibrium.
- Carefully remove a sample from the aqueous phase.
- Determine the concentration of 2,3,4,5-tetrachlorotoluene in the sample using a validated analytical method, such as GC-MS, after extraction into an appropriate organic solvent.
- The analysis should be performed on at least two independent samples.

Synthesis and Analysis Workflows

While direct chlorination of toluene is not regioselective for the 2,3,4,5-isomer, a common strategy for producing specific polychlorinated toluenes involves the chlorination of a substituted precursor followed by chemical modification. The following workflows illustrate a logical approach to synthesis and a standard method for analysis.

Logical Synthesis Workflow

The synthesis of a specific tetrachlorotoluene isomer like 2,3,5,6-tetrachlorotoluene has been achieved via the chlorination of p-toluenesulfonyl chloride followed by hydrolysis.[8] A similar multi-step approach would be required for the 2,3,4,5-isomer, likely starting from a strategically substituted toluene derivative.

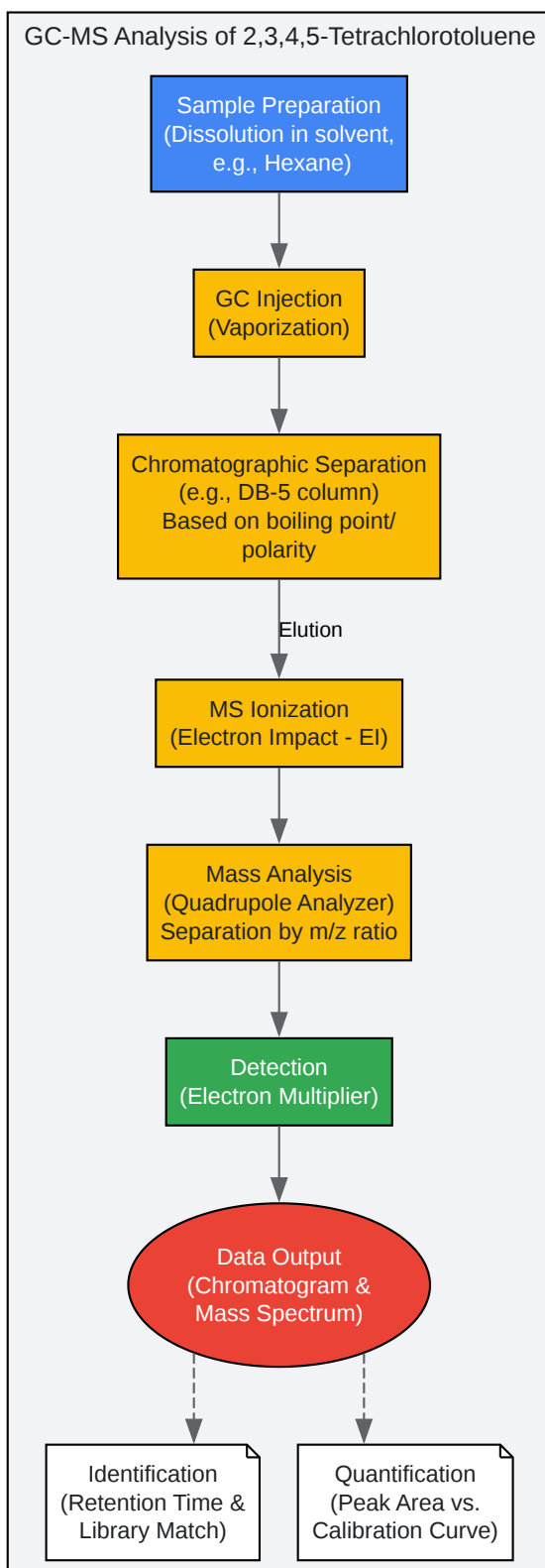


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Caption: Logical workflow for the multi-step synthesis of 2,3,4,5-tetrachlorotoluene.

Analytical Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method for the separation, identification, and quantification of chlorinated hydrocarbons in various matrices.



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Caption: Standard experimental workflow for the analysis of 2,3,4,5-tetrachlorotoluene by GC-MS.

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